molecular formula C17H19BrN2O3S B2984680 4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine CAS No. 2380068-81-3

4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine

Cat. No.: B2984680
CAS No.: 2380068-81-3
M. Wt: 411.31
InChI Key: OVKOBTWPOCKXSU-UHFFFAOYSA-N
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Description

4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine is a chemical compound with the molecular formula C17H19BrN2O3S and a molecular weight of 411.31 g/mol. This compound is known for its unique structure, which includes a piperidine ring, a bromophenyl group, and a pyridine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine under basic conditions to form the sulfonylpiperidine intermediate. This intermediate is then reacted with 4-hydroxypyridine in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine
  • 4-[[1-(4-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine
  • 4-[[1-(4-Methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine

Uniqueness

4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for specific research applications where the bromine atom plays a crucial role.

Properties

IUPAC Name

4-[[1-(4-bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3S/c18-15-3-5-17(6-4-15)24(21,22)20-11-1-2-14(12-20)13-23-16-7-9-19-10-8-16/h3-10,14H,1-2,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKOBTWPOCKXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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